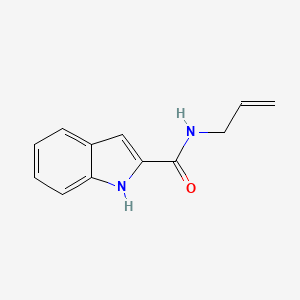

N-allyl 1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

N-prop-2-enyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C12H12N2O/c1-2-7-13-12(15)11-8-9-5-3-4-6-10(9)14-11/h2-6,8,14H,1,7H2,(H,13,15) |

InChI Key |

FFDJJUCLIWDTCS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies for N Allyl 1h Indole 2 Carboxamide and Analogous Indole 2 Carboxamides

Direct Synthesis Approaches to N-allyl 1H-Indole-2-carboxamide

Direct synthesis focuses on forming the amide bond as the key step, starting from 1H-indole-2-carboxylic acid. This approach is common for generating libraries of indole-2-carboxamide derivatives. nih.gov

The most straightforward method for synthesizing this compound is the direct reaction between 1H-indole-2-carboxylic acid and allylamine (B125299). However, carboxylic acids are generally unreactive towards amines under mild conditions, necessitating an activation step. libretexts.org A direct reaction requires harsh conditions, such as high heat, to dehydrate the initially formed ammonium (B1175870) carboxylate salt. libretexts.org To achieve this transformation under more controlled and efficient conditions, coupling reagents are employed. nih.govnih.gov The general scheme involves activating the carboxyl group of the indole (B1671886) acid, making it susceptible to attack by the amine.

To facilitate the amidation under milder conditions, peptide coupling reagents are indispensable. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the acyl carbon for nucleophilic attack. youtube.com A variety of such reagents are used in the synthesis of indole-2-carboxamides.

O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) is a highly efficient coupling reagent. nih.gov As a derivative of HBTU, the presence of a chlorine atom at the 6-position of the benzotriazole (B28993) ring enhances its reactivity, leading to faster and more accessible coupling reactions. nih.gov Other common coupling reagents include BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which also serve to activate the carboxyl group. nih.govnih.gov Often, these reactions are performed in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acids formed during the reaction. nih.govnih.gov

Table 1: Common Coupling Reagents in Indole-2-Carboxamide Synthesis

| Coupling Reagent | Full Name | Role |

|---|---|---|

| HCTU | O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Activates carboxylic acid; chlorine atom enhances reaction rate. nih.gov |

| BOP | Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate | Standard peptide coupling reagent for amide bond formation. nih.gov |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Used catalytically to activate the carboxyl group for amidation. nih.gov |

| WSC.HCl (EDCI) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Carbodiimide-based coupling agent, often used with HOBt. nih.gov |

The core chemical transformation in this synthesis is a nucleophilic acyl substitution. libretexts.orglibretexts.org The mechanism begins with the activation of the carboxylic acid by a coupling reagent, forming a highly reactive intermediate (e.g., an acyl-oxyphosphonium or acyl-uronium species). The nitrogen atom of allylamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated indole-2-carboxylate. libretexts.org This addition forms a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq Subsequently, this unstable intermediate collapses, expelling the activated leaving group and reforming the carbonyl double bond, which yields the final this compound product. libretexts.orguomustansiriyah.edu.iq

An alternative, more classical approach involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting indole-2-acyl chloride is highly electrophilic and reacts readily with allylamine in a nucleophilic acyl substitution reaction, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. nih.govkhanacademy.org

Synthesis of 1-Allyl-1H-indole-2-carboxylic Acid Precursors

An alternative strategy involves first modifying the indole nucleus by introducing the allyl group onto the nitrogen atom, followed by generating the carboxylic acid functionality.

The functionalization of the indole N–H is a key step in this pathway. nih.gov The nitrogen atom of the indole ring is less nucleophilic compared to the C3 position, making direct N-alkylation a challenge that often requires specific conditions. nih.gov A common method involves deprotonating the indole nitrogen with a strong base, followed by reaction with an alkylating agent.

Classical conditions for N-alkylation utilize a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an allyl halide (e.g., allyl bromide). rsc.org Other successful conditions include the use of aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972) for the N-alkylation of ethyl indole-2-carboxylate. researchgate.net More modern, catalytic approaches have also been developed, such as palladium-catalyzed enantioselective aza-Wacker-type reactions, which can install an allyl group on the indole nitrogen. nih.gov

Table 2: Selected N-Alkylation Conditions for Indole Derivatives

| Substrate | Reagents | Solvent | Outcome |

|---|---|---|---|

| Ethyl Indole-2-carboxylate | aq. KOH, Alkyl Halide | Acetone | N-Alkylated Ester researchgate.net |

| Indole | NaH, Alkyl Halide | DMF or THF | N-Alkylated Indole rsc.org |

Once the N-allyl indole ester (e.g., ethyl 1-allyl-1H-indole-2-carboxylate) is synthesized, the final step before amidation is the conversion of the ester group into a carboxylic acid. This is typically achieved through saponification, which is the hydrolysis of the ester under basic conditions. nih.govorgsyn.org The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in an alcoholic co-solvent like ethanol (B145695) or methanol. nih.govresearchgate.net The reaction mixture is usually heated to drive the reaction to completion. Following the hydrolysis, an acidification step with a strong acid (e.g., HCl) is required to protonate the resulting carboxylate salt and precipitate the desired 1-allyl-1H-indole-2-carboxylic acid. orgsyn.org This acid can then be subjected to the amidation conditions described in section 2.1 to yield the target compound.

Multicomponent Reaction Pathways for Indole-2-carboxamide Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more reactants. The Ugi and Passerini reactions are prominent examples of MCRs utilized for the synthesis of indole-2-carboxamide derivatives.

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating diverse indole-2-carboxamide frameworks. rug.nlrsc.orgnih.gov This reaction typically involves an aniline, an aldehyde, a carboxylic acid, and an isocyanide. rug.nl A notable strategy involves a two-step process starting with the Ugi-4CR of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and various isocyanides. This is followed by an acid-catalyzed cyclization to yield multi-substituted indole-2-carboxamide derivatives. rug.nl This method is advantageous due to its mild reaction conditions, use of ethanol as a solvent, and avoidance of metal catalysts. rug.nl

For instance, the reaction of substituted anilines, glyoxal dimethyl acetal, formic acid, and isocyanides at room temperature produces Ugi adducts in good to excellent yields (74–96%). Subsequent treatment with methanesulfonic acid (MSA) at 70 °C facilitates the cyclization to the desired indole-2-carboxamides in yields ranging from 22% to 96%. rug.nl Another variation of the Ugi reaction utilizes indole-N-carboxylic acids, which are readily prepared from indoles and carbon dioxide, along with aldehydes, amines, and isocyanides to produce indole carboxamide amino amides. nih.govresearchgate.net This approach provides rapid access to indole-tethered peptide units and is scalable to the gram level. nih.govresearchgate.net

The Passerini three-component reaction (P-3CR) is another valuable MCR for synthesizing α-acyloxy carboxamides from a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.orgorganic-chemistry.orgmdpi.com While not directly producing indole-2-carboxamides, the Passerini reaction can be a key step in their multi-step synthesis or in the generation of related structures. rsc.org The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations, involving a cyclic transition state stabilized by hydrogen bonding. organic-chemistry.org The versatility of the Passerini reaction allows for the incorporation of a wide range of substituents, making it a useful tool in combinatorial chemistry for the generation of compound libraries. nih.gov

Table 1: Examples of Multicomponent Reactions for Indole-2-carboxamide Synthesis

| Reaction Type | Reactants | Product | Key Features | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ugi-4CR | Substituted anilines, glyoxal dimethyl acetal, formic acid, isocyanides | Multi-substituted indole-2-carboxamides | Two-step, mild conditions, metal-free | 22-96 | rug.nl |

| Ugi-type | Indole-N-carboxylic acids, aldehydes, amines, isocyanides | Indole carboxamide amino amides | Expeditious, scalable, access to peptide units | Not specified | nih.govresearchgate.net |

Strategic Derivatization of the Indole-2-carboxamide Scaffold

The functionalization of the pre-formed indole-2-carboxamide scaffold is a crucial strategy for synthesizing a diverse range of analogs, including N-allyl-1H-indole-2-carboxamide. This involves the regioselective introduction of substituents onto the indole moiety and functionalization of the amide nitrogen.

Regioselective Introduction of Substituents onto the Indole Moiety (e.g., at C3, C5)

The introduction of substituents at specific positions of the indole ring can significantly influence the biological activity of the resulting compounds. The C3 and C5 positions are common sites for modification.

C3-Functionalization: The C3 position of the indole nucleus is highly nucleophilic and prone to electrophilic substitution. C3-alkylation of indoles can be achieved using various methods. For example, a BF₃-OEt₂ promoted C3-alkylation of indoles with maleimides provides 3-indolylsuccinimides in excellent yields under mild conditions. nih.gov The electronic nature of the indole substituent impacts the reaction efficiency, with electron-donating groups at the C5 position, such as methoxy (B1213986), significantly increasing the yield. nih.gov Another approach involves the catalytic aza-alkylation at the C3 position, which introduces an aminomethyl group and can create a new stereogenic center. rsc.org

Palladium-catalyzed C2-alkylation of free N-H indoles has also been developed, utilizing a norbornene-mediated C-H activation cascade. acs.orgnih.gov While targeting the C2 position, this highlights the advancements in regioselective C-H functionalization of the indole core.

C5-Functionalization: Directing group strategies are often employed for the regioselective functionalization of the less reactive positions of the indole ring. For instance, a ruthenium(II)-catalyzed direct diamidation of 3-carbonylindoles at the C4 and C5 positions has been reported. semanticscholar.org However, for simpler C5-functionalization, direct iodination at the C5 position of indoles has been achieved under metal-free conditions, proceeding through a radical pathway. rsc.org This method is valuable for late-stage functionalization of complex molecules. rsc.org Furthermore, copper-catalyzed regioselective C5-H alkylation of indoles bearing a carbonyl group at the C3 position has been developed, providing access to functionalized heteroarenes. nih.gov Halogenation at the C5 position, such as chlorination or fluorination, has been shown to be beneficial for the allosteric modulatory activity of certain indole-2-carboxamides. nih.govacs.org

Table 2: Regioselective Functionalization of the Indole Moiety

| Position | Reaction | Reagents/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| C3 | Alkylation | Maleimides, BF₃-OEt₂ | 3-Indolylsuccinimides | 64-90 | nih.gov |

| C3 | Aza-alkylation | Aldehyde, amine, various catalysts | C3-Aminomethyl indoles | Not specified | rsc.org |

| C5 | Iodination | Radical initiator | C5-Iodoindoles | Not specified | rsc.org |

| C5 | Alkylation | α-Diazomalonates, Cu(OAc)₂·H₂O/AgSbF₆ | C5-Alkylated indoles | Not specified | nih.gov |

| C4/C5 | Diamidation | Dioxazolones, Ru(II) catalyst | C4,C5-Diamidoindoles | Up to 74-75 (for monoamidation) | semanticscholar.org |

Functionalization of the Amide Nitrogen

Modification of the amide nitrogen of the indole-2-carboxamide scaffold is a key step in the synthesis of N-allyl-1H-indole-2-carboxamide and other N-substituted analogs. This is typically achieved through N-alkylation or N-arylation reactions.

N-Alkylation: The synthesis of N-allyl-1H-indole-2-carboxamide would involve the introduction of an allyl group onto the amide nitrogen. A general method for N-alkylation involves the deprotonation of the indole N-H with a strong base like sodium hydride, followed by reaction with an alkyl halide, such as allyl bromide. youtube.com This SN2 reaction is analogous to the Williamson ether synthesis. youtube.com The acidity of the indole N-H is a crucial factor, and it is enhanced by the presence of the electron-withdrawing carboxamide group at the C2 position. youtube.com A patent describes a multi-step synthesis of 1H-indole-2-carboxamide derivatives that includes a nucleophilic substitution reaction of an intermediate with a halogenated R¹ group to functionalize the indole nitrogen. wipo.int

N-Arylation: The introduction of an aryl group at the amide nitrogen can be achieved through various transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation of indoles with aryl iodides or bromides has been reported, using ligands such as trans-1,2-cyclohexanediamine. nih.gov Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are also widely used for N-arylation. mdpi.com Furthermore, chemoselective methods have been developed to control N-H versus C-2 arylation of indole-2-carboxamides. researchgate.netnih.gov For instance, using a ZnI₂ catalyst and Ag₂CO₃ as an oxidant can lead to intramolecular N-H/C-H coupling to form indolo[1,2-a]quinoxalin-6-ones. researchgate.netnih.gov

Table 3: Functionalization of the Amide Nitrogen in Indole-2-carboxamides

| Reaction | Reagents/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide, NaH | N-Alkyl indole-2-carboxamides | SN2 reaction | youtube.com |

| N-Arylation | Aryl halide, CuI/ligand | N-Aryl indole-2-carboxamides | Copper-catalyzed cross-coupling | nih.gov |

| N-Arylation | Aryl halide, Pd catalyst | N-Aryl indole-2-carboxamides | Palladium-catalyzed cross-coupling | mdpi.com |

| Intramolecular N-H/C-H Coupling | ZnI₂, Ag₂CO₃ | Indolo[1,2-a]quinoxalin-6-ones | Chemoselective arylation | researchgate.netnih.gov |

Mechanistic Investigations of Chemical Reactions Involving N Allyl 1h Indole 2 Carboxamide and Its Analogues

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis has emerged as a powerful tool for the intramolecular cyclization of N-allyl 1H-indole-2-carboxamide and its analogues, leading to the formation of diverse and medicinally relevant heterocyclic scaffolds. These reactions typically proceed through the activation of C-H or N-H bonds, followed by intramolecular nucleophilic attack on a palladium-activated alkene. The chemoselectivity and regioselectivity of these cyclizations are highly dependent on the catalytic system, including the choice of palladium precursor, ligands, and oxidants.

Formation of β-Carbolinones

The synthesis of β-carbolinones, a class of compounds with significant biological activity, can be achieved through the palladium-catalyzed cyclization of indole-2-carboxamide derivatives. While the direct cyclization of this compound to a β-carbolinone is a plausible transformation, much of the mechanistic understanding is derived from studies on closely related systems, such as alkynylindole-2-carboxamides, which undergo palladium-catalyzed C-H activation to form β-carbolinones. acs.org The general principles of these cyclizations are applicable to the N-allyl substrate.

The choice of the palladium catalyst and associated ligands is critical in directing the course of the cyclization. Commonly employed palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂). acs.orgnih.govacs.orgacs.orgnih.govacs.org Pd(OAc)₂ is often favored due to its solubility in a wide range of organic solvents and its efficacy in promoting C-H activation. acs.orgnih.govacs.orgacs.orgacs.org PdCl₂(MeCN)₂ has also been successfully utilized in the cyclization of alkenyl indoles. nih.gov

Ligands play a crucial role in modulating the reactivity and selectivity of the palladium catalyst. For instance, in related palladium-catalyzed allylation reactions of indoles, phosphine (B1218219) ligands such as tri(2-furyl)phosphine (B125338) have been shown to be effective. nih.gov The electronic and steric properties of the ligand can influence the coordination of the substrate to the palladium center, the rate of key elementary steps such as migratory insertion and reductive elimination, and can ultimately determine the product distribution.

Table 1: Representative Palladium Catalytic Systems for Indole (B1671886) Functionalization

| Catalyst Precursor | Ligand (if applicable) | Typical Application |

| Pd(OAc)₂ | None or various phosphines | C-H alkenylation, arylation, and cyclization of indoles |

| PdCl₂(MeCN)₂ | None | Cyclization of alkenyl indoles |

| Pd₂(dba)₃ | P(2-furyl)₃ | β-allylation of hindered indoles |

This table presents examples of catalytic systems used in the broader context of indole functionalization, which are relevant to the cyclization of this compound.

Many palladium-catalyzed cyclizations of indoles operate via a Pd(II)/Pd(0) catalytic cycle. In these processes, an oxidant is required to regenerate the active Pd(II) species from the Pd(0) that is formed after the product is released. A variety of oxidants have been employed for this purpose.

Commonly used oxidants include:

1,4-Benzoquinone (BQ) : Frequently used in palladium-catalyzed oxidative C-H functionalization reactions.

Copper(II) acetate (Cu(OAc)₂) : Often used as a co-catalyst and re-oxidant in palladium-catalyzed reactions. acs.org

Silver(I) acetate (AgOAc) and Silver(I) carbonate (Ag₂CO₃) : These silver salts are effective oxidants in various palladium-catalyzed C-H functionalization and coupling reactions of indoles. acs.orgacs.org

Molecular Oxygen (O₂) : An environmentally benign and cost-effective oxidant that has been successfully used in some palladium-catalyzed indole functionalization reactions. nih.govacs.orgacs.orgnih.gov

The choice of oxidant can significantly impact the reaction efficiency and, in some cases, the selectivity. The oxidant's role is to facilitate the turnover of the palladium catalyst, allowing for the use of catalytic amounts of the precious metal.

The intramolecular alkenylation leading to the formation of β-carbolinones from this compound is believed to proceed through a series of well-defined mechanistic steps. A plausible catalytic cycle begins with the coordination of the palladium(II) catalyst to the allyl group of the substrate. This is followed by an intramolecular aminopalladation or carbopalladation, where the indole nitrogen or the C3 position of the indole nucleus attacks the coordinated alkene.

A likely pathway involves the following key steps:

Coordination : The palladium(II) catalyst coordinates to the double bond of the N-allyl group.

C-H or N-H Activation : The palladium catalyst facilitates the activation of either the C3-H bond of the indole ring or the N-H bond of the amide.

Intramolecular Migratory Insertion : The activated indole nucleus undergoes an intramolecular migratory insertion onto the coordinated alkene. This step forms the new carbon-carbon or carbon-nitrogen bond and a new palladium-carbon sigma bond.

β-Hydride Elimination : A β-hydride elimination from the resulting alkyl-palladium intermediate regenerates the alkene functionality within the newly formed ring and produces a palladium-hydride species.

Reductive Elimination/Isomerization : The palladium-hydride species can undergo reductive elimination to release the β-carbolinone product and a Pd(0) species. Isomerization of the double bond to a more stable position may also occur.

Catalyst Reoxidation : The resulting Pd(0) is then re-oxidized to the active Pd(II) state by the stoichiometric oxidant, thus completing the catalytic cycle.

Formation of Pyrazino[1,2-a]indoles

A significant reaction pathway for this compound and its analogues involves cyclization to form pyrazino[1,2-a]indoles and the corresponding pyrazino[1,2-a]indol-1-ones. nih.govnih.govthieme-connect.deaun.edu.egrsc.org These reactions often proceed through a different mechanism than the formation of β-carbolinones and can be promoted by various catalysts, not limited to palladium. For instance, syntheses have been reported involving Michael additions and subsequent SN2 substitutions. nih.gov In some cases, the cyclization to form the pyrazino ring involves the amide nitrogen and the indole nitrogen participating in the ring formation.

Chemoselective Functionalization of the Indole Nucleus

The indole nucleus possesses multiple reactive sites, primarily the N-H, C2, and C3 positions. The chemoselective functionalization of one site over the others is a significant challenge in indole chemistry. In the context of this compound, palladium-catalyzed reactions can be directed to either the C3 position or the N-H bond of the indole, leading to different cyclized products.

The control of chemoselectivity is often achieved by carefully tuning the reaction conditions:

Catalyst and Ligand Choice : Different palladium catalysts and ligands can exhibit varying affinities for the different reactive sites of the indole nucleus.

Directing Groups : The carboxamide group at the C2 position can act as a directing group, influencing the regioselectivity of the functionalization.

Additives : The use of acids or bases can alter the nucleophilicity of the indole nitrogen versus the C3 position, thereby directing the reaction pathway. For example, a TfOH-catalyzed cascade C-H/N-H annulation of indole-2-carboxamides has been developed to achieve functionalization at both the C3 and N-H positions. nih.gov

Controllable N-H or C-2 arylation of indole-2-carboxamides has also been demonstrated, highlighting the possibility of selectively functionalizing different positions on the indole scaffold. acs.org The competition between C3-functionalization and N-H functionalization is a key aspect in the design of synthetic strategies for complex indole-containing molecules.

Proposed Concerted Metalation–Deprotonation Mechanisms

The functionalization of C-H bonds in indole scaffolds is a cornerstone of synthetic chemistry. For N-alkylindoles, such as this compound, a prevalent mechanism for C-H activation, particularly at the C2-position, is the concerted metalation-deprotonation (CMD) pathway. nih.govwikipedia.org This mechanism is distinct from other C-H activation pathways as it involves a single, organized transition state where the cleavage of the C-H bond and the formation of the new carbon-metal bond occur simultaneously. wikipedia.org

The CMD process is typically facilitated by high-valent, late transition metals, with palladium(II) being a notable example. wikipedia.orgresearchgate.net In this mechanism, a base, often a carboxylate anion like acetate or pivalate, plays a crucial role by abstracting the proton from the C-H bond. wikipedia.orgnih.gov The entire process is theorized to proceed through a six-membered cyclic transition state, which accounts for the high regioselectivity observed in many reactions. nih.gov

Computational and experimental studies on N-alkylindoles have provided significant insights into the CMD mechanism. nih.gov It has been demonstrated that the propensity of a specific C-H bond to undergo palladation via the CMD pathway is more closely correlated with the C-H bond length rather than its acidity. nih.gov For N-alkylindoles, this mechanism favors functionalization at the C2 position. The reaction's activity and regioselectivity can be influenced by the acidity of the reaction medium. nih.gov

Research has also explored the impact of substituents on the indole ring on the energetics of the CMD process. Density Functional Theory (DFT) calculations have been used to determine the distortion energies of the indole and the palladium catalyst, as well as their interaction energy. These calculations reveal how electron-donating or electron-withdrawing groups on the indole nucleus can affect the energy barrier of the transition state. nih.gov

| Indole Substrate | Distortion Energy (Indole) (kcal/mol) | Distortion Energy (Palladium) (kcal/mol) | Interaction Energy (kcal/mol) |

| N-Methylindole | 32.5 | 24.8 | -49.2 |

| 5-Methoxy-N-methylindole | 35.5 | 23.7 | -51.3 |

| 5-Nitro-N-methylindole | 27.8 | 25.7 | -45.9 |

This table presents calculated energy values associated with the concerted metalation-deprotonation (CMD) transition state for various substituted N-methylindoles, illustrating the electronic influence of substituents on the reaction mechanism. Data sourced from computational studies. nih.gov

Oxidative Intramolecular Hydroamination Reactions

Oxidative intramolecular hydroamination represents a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. This type of reaction involves the addition of an N-H bond across a C-C multiple bond within the same molecule, coupled with an oxidation event. For substrates like this compound, such a transformation would lead to the formation of complex fused-ring systems. While gold-catalyzed intramolecular hydroamination of alkenes with carboxamides has been shown to be an effective method for creating N-heterocycles, the oxidative variants expand the scope and complexity of the accessible products. nih.govrsc.org The following sections delve into specific copper-mediated oxidative transformations that, while mechanistically described as cyclopropanations, result in the intramolecular cyclization of N-allyl precursors, achieving a similar synthetic outcome to a formal oxidative hydroamination by constructing new N-heterocyclic structures. scite.ai

Copper-Mediated Oxidative Transformations of N-allyl Enamine Carboxylates

Significant progress has been made in the synthesis of azaheterocycles through copper-mediated oxidative transformations of N-allyl enamine carboxylates. acs.orgnih.govacs.org These reactions provide a method for the intramolecular cyclopropanation of these readily available starting materials, leading to the formation of 3-azabicyclo[3.1.0]hex-2-enes. scite.aiacs.org

Two complementary sets of reaction conditions have been developed to effectively induce this transformation. The first involves a Copper(I) bromide (CuBr)-mediated aerobic system, while the second utilizes a Copper(II) bromide (CuBr₂) catalyst in conjunction with iodosylbenzene (PhIO₂) as the oxidant in a non-polar solvent like DMSO under a nitrogen atmosphere. acs.org The reaction is proposed to proceed through a stepwise mechanism involving the carbocupration of the alkene.

The scope of this transformation has been evaluated with various substrates, demonstrating its utility in generating a range of substituted 3-azabicyclo[3.1.0]hex-2-ene products. Furthermore, these bicyclic products can serve as intermediates for further transformations. For instance, the oxidative ring-opening of 5-substituted 3-azabicyclo[3.1.0]hex-2-enes has been developed as a route to synthesize highly substituted pyridines. acs.org

| Substrate (N-allyl enamine carboxylate) | Reaction Conditions | Product (3-azabicyclo[3.1.0]hex-2-ene) | Yield (%) |

| Ethyl 2-((allyl)amino)cyclohex-1-enecarboxylate | A: CuBr (1.0 eq), O₂, DCE, 60 °C | Ethyl 1,4,5,6-tetrahydro-3aH-cyclopropa[e]indole-2-carboxylate | 71 |

| Ethyl 2-((allyl)amino)cyclopent-1-enecarboxylate | A: CuBr (1.0 eq), O₂, DCE, 60 °C | Ethyl 1,3a,4,5-tetrahydrocyclopenta[b]cyclopropa[d]pyrrole-2-carboxylate | 65 |

| Methyl 3-((allyl)amino)-2-phenylacrylate | B: CuBr₂ (0.2 eq), PhIO₂ (0.75 eq), DMSO, 60 °C | Methyl 5-phenyl-3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate | 81 |

| Methyl 3-((allyl)amino)-2-(p-tolyl)acrylate | B: CuBr₂ (0.2 eq), PhIO₂ (0.75 eq), DMSO, 60 °C | Methyl 5-(p-tolyl)-3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate | 84 |

| Methyl 3-((allyl)amino)-2-(4-methoxyphenyl)acrylate | B: CuBr₂ (0.2 eq), PhIO₂ (0.75 eq), DMSO, 60 °C | Methyl 5-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate | 73 |

This table summarizes the results of copper-mediated intramolecular cyclopropanation of various N-allyl enamine carboxylates under different reaction conditions. acs.org

Sequential Carbonylation Reactions for Diverse Carboxamide Synthesis

The synthesis of carboxamides, including indole-2-carboxamides, can be achieved through various synthetic routes, including sequential carbonylation reactions. A notable method involves the copper-mediated carboxylation of aryl- and heteroarylstannanes using carbon dioxide. acs.org This approach is significant as it operates under mild conditions (1 atmosphere of CO₂) and can be adapted for radiolabeling with carbon-11 (B1219553) for applications in medical imaging. acs.org

The process typically involves reacting an organostannane precursor with CO₂ in the presence of a copper(I) salt, a base, and a suitable solvent. The reaction yields a carboxylic acid, which can then be readily converted to the corresponding carboxamide through standard amide coupling procedures. The efficiency of the initial carboxylation step is sensitive to several factors, including the choice of solvent and the reaction temperature. Studies have shown that polar aprotic solvents like N,N-dimethylformamide (DMF) are effective, and an optimal temperature is crucial for maximizing the yield. acs.org

The electronic nature of the substituents on the arylstannane also influences the reaction's success. The methodology has been successfully applied to a range of substrates, including those with electron-donating and electron-withdrawing groups, as well as various N-heteroarenes. acs.org

| Solvent | Temperature (°C) | Radiochemical Yield (RCY) of [¹¹C]Benzoic acid (%) |

| NMP | 100 | 50 |

| DMF | 100 | 67 ± 5 |

| DMA | 100 | 35 |

| DMF | 80 | Lower yield, unreacted starting material |

| DMF | 120 | Lower yield, decreased trapping efficiency |

This table illustrates the effect of solvent and temperature on the radiochemical yield (RCY) of the copper-mediated carboxylation of tributyl(phenyl)stannane with [¹¹C]CO₂. acs.org

Advanced Structural Characterization and Spectroscopic Analysis of N Allyl 1h Indole 2 Carboxamide and Its Derivatives

X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While a specific crystal structure for N-allyl-1H-indole-2-carboxamide was not found in the reviewed literature, studies on closely related indole-2-carboxamide derivatives offer valuable information.

For instance, the crystal structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives reveals a twisted conformation between the indole (B1671886) and adjacent triazole rings. mdpi.com In one such derivative, the twist angle was found to be 12.65°. mdpi.com The crystal packing of these molecules is stabilized by a network of intermolecular interactions, including C–H···O, C–H···π, and N–H···O hydrogen bonds, as well as van der Waals forces. mdpi.comnih.gov The formation of cyclic dimers through double O–H···O hydrogen bonds is a common motif observed in the crystal structures of indole-2-carboxylic acid derivatives. mdpi.com

A study on 5-methoxy-1H-indole-2-carboxylic acid polymorphs highlighted the significance of N–H···O intermolecular hydrogen bonds and C–H···O interactions in building the crystal structure. mdpi.com In one polymorph, the NH group of the indole ring acts as a hydrogen bond donor to the oxygen atom of the methoxy (B1213986) group. mdpi.com Such detailed structural information is vital for understanding the solid-state behavior of these compounds.

Table 1: Representative Crystallographic Data for an Indole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

Data for a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation (e.g., 1H NMR, 13C NMR)

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For N-allyl-1H-indole-2-carboxamide and its derivatives, the ¹H NMR spectrum typically shows characteristic signals for the indole ring protons, the amide proton, and the protons of the N-allyl group. The indole NH proton usually appears as a broad singlet at a downfield chemical shift, often above δ 10 ppm, especially in aprotic solvents like DMSO-d₆. nih.govacs.org The aromatic protons of the indole ring resonate in the region of δ 7-8 ppm. The protons of the allyl group exhibit characteristic multiplets: a doublet of doublets for the CH₂ group and a multiplet for the CH group.

The ¹³C NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the carboxamide group typically appears in the range of δ 160-170 ppm. mdpi.com The carbons of the indole ring resonate in the aromatic region (δ 100-140 ppm), while the carbons of the allyl group appear in the aliphatic region.

Table 2: Representative ¹H NMR Chemical Shifts for Indole-2-carboxamide Derivatives

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Indole NH | ~11.34 (s) nih.gov |

| Amide NH | ~7.89 (s) nih.gov |

| Aromatic CH | 7.0 - 8.2 (m) nih.govrug.nl |

| Allyl CH | Multiplet |

| Allyl CH₂ | Doublet of doublets |

Note: 's' denotes singlet, 'm' denotes multiplet. The exact chemical shifts can vary depending on the solvent and the specific substituents on the indole ring.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule. researchgate.netresearchgate.netnih.gov

For N-allyl-1H-indole-2-carboxamide, the molecular ion peak [M]⁺ would be expected in the mass spectrum, corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of an indole-2-carbonyl cation and an allylamine (B125299) radical cation. Further fragmentation of the indole moiety would also be observed. The specific fragmentation pathways can help to confirm the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of N-allyl-1H-indole-2-carboxamide, several characteristic absorption bands would be expected.

A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the amide and the indole NH group usually appears as a broad band in the range of 3200-3500 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching of the allyl group would be seen around 1640-1680 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Indole-2-carboxamide Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (indole & amide) | 3200 - 3500 mdpi.com |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (amide) | 1630 - 1680 |

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov This analysis is based on the electron distribution of a molecule and provides a powerful tool for understanding crystal packing. nih.gov

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov

Mechanistic and Structure Activity Research on the Indole 2 Carboxamide Scaffold in Medicinal Chemistry

Principles of Scaffold Design and Diversification for Biological Target Engagement

The indole-2-carboxamide framework serves as an excellent template for the design of biologically active compounds due to its synthetic tractability and the diverse chemical space that can be explored through modifications. rsc.orgnih.gov The core structure consists of an indole (B1671886) ring system linked to an amide functionality at the 2-position. Strategic diversification of this scaffold is crucial for optimizing engagement with biological targets.

Strategic Modifications to the Indole Ring System and their Impact on Interactions

Modifications to the indole ring of the indole-2-carboxamide scaffold are critical in determining the compound's affinity and activity at its biological target. Research has shown that the indole ring itself is preferred for maintaining high binding affinity to allosteric sites on receptors like the cannabinoid receptor 1 (CB1). nih.govnih.gov

Key positions on the indole ring that are often targeted for modification include:

C3-Position: The introduction of substituents at the C3 position significantly influences the allosteric effects of the ligand. nih.govnih.gov Studies have demonstrated that a linear alkyl group at this position is instrumental, and its length has a profound impact on the modulation of the orthosteric binding site. nih.govacs.org For instance, elongating the alkyl group at C3 can enhance orthosteric ligand binding, possibly through increased hydrophobic interactions within the binding pocket. nih.gov Specifically, replacing a C3-ethyl group with an n-pentyl group was found to enhance the allosteric effect on the CB1 receptor. acs.org

C5-Position: The presence of an electron-withdrawing group, such as a chlorine atom, at the C5 position of the indole ring is a key structural requirement for potent allosteric modulation of the CB1 receptor. acs.orgresearchgate.net This substitution significantly impacts both the modulator's affinity for the allosteric site and its cooperativity with the orthosteric ligand. researchgate.net

These strategic modifications allow for the fine-tuning of the molecule's interaction with its target, highlighting the importance of the indole ring as a key determinant of biological activity.

Influence of Amide Substituents on Molecular Recognition and Functional Response

The substituent attached to the amide nitrogen of the indole-2-carboxamide scaffold plays a pivotal role in molecular recognition and the resulting functional response. The amide functionality itself is considered crucial for producing allosteric effects. bohrium.comacs.org

Structure-activity relationship (SAR) studies have revealed several key insights:

N-Phenethyl Moiety: Many potent indole-2-carboxamide modulators feature an N-phenethyl group. The linker between the amide bond and the phenyl ring is critical; an ethylene (B1197577) group appears to be optimal, as shortening or elongating this linker can abolish allosteric effects. acs.org

Substituents on the Phenyl Ring: The nature of the substituent on the para-position of the phenethyl tail significantly affects binding activity. bohrium.com For example, in the context of CB1 allosteric modulators, replacing a piperidinyl group with a dimethylamino group has been shown to yield modulators with higher binding affinity and greater cooperativity. acs.orgacs.org Conversely, structural variations on the phenyl group of some parent compounds can be made without a significant loss of allosteric modulatory activity. nih.gov

The following table summarizes the impact of various substituents on the activity of indole-2-carboxamide analogs as CB1 receptor allosteric modulators.

| Compound | C3-Substituent | N-Amide Substituent (Phenethyl Tail) | Key Finding | Reference |

| ORG27569 (1) | Ethyl | 4-(piperidin-1-yl)phenethyl | Prototypical CB1 allosteric modulator. | nih.govnih.gov |

| Analog 11j | n-Pentyl | 4-(dimethylamino)phenethyl | Identified as a robust CB1 allosteric modulator with high cooperativity. | nih.govnih.gov |

| ICAM-b | n-Pentyl | 4-(piperidin-1-yl)phenethyl | Exhibited very strong positive cooperativity for agonist binding. | nih.govnih.gov |

| Analog 12f | n-Hexyl | 4-(dimethylamino)phenethyl | Improved binding affinity to the allosteric site. | acs.org |

Allosteric Modulation of G Protein-Coupled Receptors (GPCRs)

Allosteric modulation represents a sophisticated mechanism for fine-tuning GPCR function. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site where endogenous ligands bind. researchgate.net This binding event induces a conformational change in the receptor, which in turn modulates the binding and/or signaling of the orthosteric ligand. researchgate.net This can manifest as positive allosteric modulation (PAM), where the orthosteric ligand's effect is enhanced, or negative allosteric modulation (NAM), where the effect is diminished. frontiersin.org The indole-2-carboxamide scaffold has proven to be a viable template for developing such allosteric ligands. nih.gov

Cannabinoid Receptor 1 (CB1) Allosteric Modulators

The CB1 receptor, a GPCR predominantly found in the central nervous system, is a key therapeutic target for various conditions. nih.govnih.gov The discovery of allosteric modulators for the CB1 receptor, such as those based on the indole-2-carboxamide scaffold, has opened new avenues for drug discovery. nih.govnih.gov These modulators offer the potential for a more nuanced regulation of the endocannabinoid system compared to traditional agonists or antagonists. unc.edu

The first evidence for an allosteric binding site on the CB1 receptor emerged in 2005. bohrium.comnih.gov While the precise location of the binding site for indole-2-carboxamides is an area of active investigation, computational and mutagenesis studies have started to shed light on its potential location. Studies have identified several potential allosteric pockets on the receptor. researchgate.net The binding of indole-2-carboxamides to these sites is thought to be influenced by hydrophobic interactions. nih.gov The presence of the indole ring is considered more influential for the ligand's binding affinity to the allosteric site than for its cooperative effects on the orthosteric site. nih.govnih.gov This suggests that the indole moiety acts as an anchor, securing the modulator in its binding pocket.

Indole-2-carboxamide allosteric modulators can have complex effects on the binding of orthosteric ligands to the CB1 receptor. For example, the prototypical modulator ORG27569 and its analogs increase the binding affinity of the CB1 agonist CP55,940. nih.govnih.gov This is known as positive cooperativity. nih.gov One particular analog, ICAM-b, demonstrated a more than 14-fold increase in the binding affinity for CP55,940, which is a significantly pronounced effect. nih.gov

However, the functional consequences are not always straightforward. Despite enhancing agonist binding, these same compounds often act as negative modulators of agonist-induced G-protein coupling. nih.govnih.gov This means that while the agonist binds more tightly, its ability to activate the canonical G-protein signaling pathway is inhibited. nih.gov This phenomenon highlights the potential for these compounds to act as biased allosteric modulators, selectively inhibiting certain signaling pathways while potentially promoting others, such as β-arrestin-mediated signaling. nih.govnih.gov

The table below details the effects of selected indole-2-carboxamides on orthosteric ligand binding at the CB1 receptor.

| Modulator | Effect on Agonist ([³H]CP55,940) Binding | Effect on Inverse Agonist ([³H]SR141716A) Binding | Effect on Agonist-Induced G-protein Coupling | Reference |

| ORG27569 | Enhances (Positive Cooperativity) | Decreases | Inhibits | nih.govnih.gov |

| ICAM-b | Strongly Enhances (High Positive Cooperativity) | Not specified, but shifts were more pronounced than other modulators | Negative modulatory effects | nih.gov |

| Analog 11j | Markedly Enhances (α=16.55) | Not specified | Potent antagonism | nih.govnih.gov |

Structure-Allostery Relationships and Ligand Bias Research

The indole-2-carboxamide motif is central to the study of structure-allostery relationships, where subtle structural modifications can lead to profound changes in a compound's pharmacological profile at its target receptor. nih.govmonash.edu Research on this scaffold has revealed that it can serve as a template for developing allosteric modulators for receptors such as the cannabinoid CB1 receptor and the dopamine (B1211576) D2 receptor. nih.govacs.org For the CB1 receptor, structure-activity relationship (SAR) studies have shown that the indole ring is important for maintaining high binding affinity to the allosteric site. nih.govnih.gov The substituents at the C3 position of the indole ring have been found to significantly impact the allosteric effects of the ligand. nih.govnih.gov

In the context of the dopamine D2 receptor, the indole-2-carboxamide moiety is a key feature of negative allosteric modulators (NAMs). nih.gov It has been shown to modulate the binding of the endogenous ligand, dopamine, in a manner that indicates ligand bias. nih.gov For instance, in certain functional assays, compounds containing the 1H-indole-2-carboxamide moiety reduce not only the potency of dopamine but also its maximal response, while in other assays, only a reduction in dopamine's potency is observed. nih.gov This demonstrates that the allosteric modulation by the indole-2-carboxamide scaffold can differentially affect the receptor's signaling pathways, a hallmark of biased agonism. nih.govmostwiedzy.pl This capacity for engendering biased signaling opens avenues for designing drugs with more specific therapeutic effects and potentially fewer side effects. acs.orgnih.gov

Dopamine D2 Receptor Negative Allosteric Modulators

The indole-2-carboxamide scaffold is a foundational element in the discovery of Negative Allosteric Modulators (NAMs) for the dopamine D2 receptor (D2R). nih.govnih.gov These compounds bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for dopamine. nih.gov A key example is the bitopic ligand SB269652, which incorporates the 1H-indole-2-carboxamide structure. nih.govnih.gov This compound was instrumental in identifying the first allosteric small molecule for the D2 receptor, demonstrating that the indole-2-carboxamide portion was responsible for the allosteric activity. nih.govacs.org

Research aimed at understanding how indole-2-carboxamide-based ligands modulate D2R function has led to the characterization of a putative allosteric binding site. acs.org This secondary pocket is located within the receptor, topographically distinct from the orthosteric site where dopamine binds. nih.gov Specifically, studies involving the bitopic ligand SB269652 suggest that its 1H-indole-2-carboxamide portion extends into a secondary pocket situated between the extracellular ends of transmembrane helices 2 (TM2) and 7 (TM7) within a D2R protomer. acs.org The interaction with this secondary binding pocket is considered essential for the allosteric pharmacology of these compounds. nih.gov

A key strategy in developing novel D2R allosteric modulators has been the fragmentation of known bitopic ligands. nih.govacs.org This approach was successfully applied to SB269652. nih.gov By systematically creating truncated fragments of the parent molecule, researchers were able to isolate the pharmacophore responsible for allosteric modulation. nih.govacs.org The indole-2-carboxamide fragment was found to inhibit dopamine's action in a noncompetitive manner, confirming its interaction with an allosteric site. nih.gov

This fragmentation strategy led to the generation of purely allosteric ligands. acs.org For example, N-isopropyl-1H-indole-2-carboxamide was identified as an "allosteric lead" through this process. acs.org Using this simpler, purely allosteric molecule as a starting point, researchers designed and synthesized an extensive library of related fragments to establish a novel structure-activity relationship (SAR). This effort led to the identification of compounds like N-butyl-1H-indole-2-carboxamide, which exhibited enhanced negative cooperativity and affinity for the D2R. acs.org

| Compound Fragment | Pharmacological Role | Design Strategy | Key Finding |

|---|---|---|---|

| Indole-2-carboxamide (from SB269652) | Allosteric Fragment | Ligand Fragmentation | Inhibits dopamine action noncompetitively. nih.gov |

| N-isopropyl-1H-indole-2-carboxamide | Allosteric Lead Compound | Fragment-Based Design | Displayed purely allosteric pharmacology. acs.org |

| N-butyl-1H-indole-2-carboxamide | Optimized Allosteric Modulator | Fragment Library Synthesis | Showed increased negative cooperativity and affinity. acs.org |

Modulation of Transient Receptor Potential (TRP) Ion Channels: TRPV1 Agonism

The indole-2-carboxamide scaffold has also been identified as effective for designing novel agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. dntb.gov.uaunical.it TRPV1 is a well-established target for developing new agents for pain and inflammation. dntb.gov.ua Researchers have proposed small series of indole-2-carboxamides as new and selective agonists for this channel, moving beyond traditional capsaicin-based structures. dntb.gov.uaunical.itmdpi.com

In the development of novel indole-2-carboxamide-based TRPV1 agonists, in vitro testing is crucial to determine their pharmacological properties. dntb.gov.ua Studies have characterized these newly synthesized compounds by their ability to modulate TRPV1, specifically assessing their efficacy, potency (EC50), and desensitization (IC50) properties. dntb.gov.uaunical.it The half-maximal effective concentration (EC50) is a key measure of a compound's potency in activating the channel. For comparison, the potent natural TRPV1 agonist capsaicin (B1668287) has an EC50 value of approximately 0.5 µM. plos.org The development of novel indole-2-carboxamides involves synthesizing and testing derivatives to optimize these parameters for potential therapeutic use. dntb.gov.uaunical.it

| Parameter | Description | Relevance |

|---|---|---|

| Efficacy | The maximum response a compound can elicit. | Determines the strength of channel activation. dntb.gov.ua |

| Potency (EC50) | The concentration of the compound that produces 50% of the maximal response. | Measures the dose required for an effect. dntb.gov.uaunical.it |

| Desensitization (IC50) | The concentration that causes a 50% reduction in channel response after initial activation. | Indicates the ability to induce tachyphylaxis, a key mechanism for pain relief. dntb.gov.uaunical.it |

A critical aspect of developing TRPV1-targeted drugs is ensuring selectivity over other related ion channels to minimize off-target effects. The TRP Ankyrin 1 (TRPA1) channel is often co-expressed with TRPV1 in sensory neurons and shares some structural and functional similarities. plos.orgnih.gov Therefore, selectivity profiling of new indole-2-carboxamide compounds is a standard part of the development process. dntb.gov.ua For the most promising TRPV1 agonist derivatives from the indole-2-carboxamide series, their selectivity against the TRPA1 channel has been evaluated. dntb.gov.uaunical.it This ensures that the observed biological activity is primarily due to the modulation of TRPV1, which is crucial for their potential as specific therapeutic agents. dntb.gov.ua

Investigation of Antiproliferative Activity and Associated Molecular Mechanisms

Derivatives of the indole-2-carboxamide scaffold have demonstrated significant potential as antiproliferative agents, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.

Dual Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2))

Recent research has focused on designing indole-2-carboxamide derivatives as dual inhibitors of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). rsc.orgnih.gov A series of 5-substituted-3-ethylindole-2-carboxamides were synthesized and evaluated for their ability to inhibit these two targets. rsc.orgelsevierpure.com

The findings revealed that several compounds exhibited potent antiproliferative activity against various cancer cell lines, with mean GI₅₀ values ranging from 37 nM to 193 nM. rsc.orgelsevierpure.com Notably, compounds 5c, 5g, 5i, and 5j were identified as the most potent derivatives. nih.gov Further investigation into their enzymatic inhibitory activity showed that these compounds effectively inhibited EGFR with IC₅₀ values between 85 nM and 124 nM, comparable to the reference drug erlotinib (B232) (IC₅₀ = 80 nM). rsc.orgnih.govelsevierpure.com

Furthermore, compounds 5c and 5g also demonstrated significant inhibition of CDK2, with IC₅₀ values of 46 ± 05 nM and 33 ± 04 nM, respectively. rsc.orgnih.govelsevierpure.com The dual inhibitory action of compounds 5i and 5j against both EGFR and CDK2 positions them as promising candidates for further development as dual-targeted anticancer agents. rsc.orgnih.gov

Table 1: Inhibitory Activity of Selected Indole-2-carboxamide Derivatives against EGFR and CDK2

| Compound | Mean GI₅₀ (nM) | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |

|---|---|---|---|

| 5c | - | 124 | 46 ± 05 |

| 5g | 55 | - | 33 ± 04 |

| 5i | 49 | - | - |

| 5j | 37 | 85 ± 05 | - |

| Erlotinib (Reference) | 33 | 80 ± 05 | - |

Data sourced from rsc.orgnih.govelsevierpure.com

Modulation of Apoptotic Pathways (e.g., Caspases, Cytochrome C Release, Bax/Bcl-2 Balance, p53 Regulation)

In addition to kinase inhibition, indole-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. mdpi.comnih.gov The investigation of a novel series of indole-2-carboxamide derivatives revealed their ability to trigger apoptosis, as evidenced by their effects on various apoptotic markers. mdpi.comnih.govnih.gov

These compounds were found to significantly impact the levels of caspases, a family of proteases crucial for initiating and executing apoptosis. nih.gov Specifically, the tested compounds demonstrated the ability to activate caspases 3, 8, and 9. mdpi.comnih.gov Furthermore, they were shown to promote the release of cytochrome C from the mitochondria, a key event in the intrinsic apoptotic pathway. mdpi.comnih.govnih.gov

The balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is critical in determining a cell's fate. The studied indole-2-carboxamide derivatives were found to upregulate Bax and downregulate Bcl-2, thereby shifting the balance in favor of apoptosis. mdpi.comnih.gov Moreover, these compounds were observed to increase the expression of the tumor suppressor protein p53, which plays a central role in regulating cell cycle arrest and apoptosis. mdpi.comnih.gov

Table 2: Effect of Indole-2-carboxamide Derivatives on Apoptotic Markers

| Apoptotic Marker | Effect of Treatment |

|---|---|

| Caspase-3 | Activation |

| Caspase-8 | Activation |

| Caspase-9 | Activation |

| Cytochrome C | Increased Release |

| Bax | Upregulation |

| Bcl-2 | Downregulation |

| p53 | Increased Expression |

Research into Antimicrobial Activity Against Mycobacterial Pathogens

The indole-2-carboxamide scaffold has also been a focal point in the development of new antimicrobial agents, particularly against mycobacterial pathogens.

Inhibition of Essential Mycobacterial Transporter Proteins (e.g., MmpL3)

A primary mechanism of action for the antimycobacterial activity of indole-2-carboxamides is the inhibition of the essential transporter protein MmpL3 (Mycobacterial membrane protein Large 3). nih.govnih.govrsc.orgmanipal.edu MmpL3 is responsible for the transport of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govnih.gov By inhibiting MmpL3, these compounds disrupt the integrity of the cell wall, leading to bacterial death. nih.gov This targeted mechanism makes them selective for mycobacteria. nih.gov

Efficacy against Nontuberculous Mycobacteria (NTM) Species (e.g., Mycobacterium abscessus)

The therapeutic potential of indole-2-carboxamides extends beyond M. tuberculosis to include nontuberculous mycobacteria (NTM), which are increasingly recognized as significant human pathogens. nih.govnih.gov Several indole-2-carboxamide compounds have demonstrated potent in vitro activity against a broad range of NTM species, including Mycobacterium abscessus. nih.govnih.govnih.gov

In vivo studies using a mouse model of acute M. abscessus infection have shown that oral administration of lead indole-2-carboxamide compounds resulted in a statistically significant reduction in bacterial loads in both the lungs and spleen. nih.govnih.gov These findings highlight the potential of this chemical class as a therapeutic option for infections caused by NTM species. nih.gov

Exploration of Anti-parasitic Activity Against Trypanosoma Species

The therapeutic utility of the indole-2-carboxamide scaffold is also being explored in the context of parasitic diseases, specifically those caused by Trypanosoma species. A series of novel indoline-2-carboxamides, a related chemical class, were identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (HAT), also known as sleeping sickness. nih.gov

Optimization of this series led to compounds with potent antiproliferative activity against the parasite. nih.gov These compounds demonstrated favorable pharmacokinetic properties and achieved complete cures in a stage 1 mouse model of HAT. nih.gov While challenges with tolerability prevented a full cure in the more advanced stage 2 model, these results underscore the potential of the indole-2-carboxamide and related scaffolds in the development of new treatments for this neglected tropical disease. nih.gov Further research has also been initiated to optimize substituted indoles against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov

Inhibition of Trypanosoma cruzi

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in the Americas. nih.gov Current treatments are limited and can have substantial side effects, driving the search for new and improved therapies. nih.gov In this context, the indole-2-carboxamide scaffold has been identified as a promising starting point for the development of anti-T. cruzi agents. nih.govnih.gov

Initial research efforts identified a series of substituted indoles through phenotypic screening against T. cruzi. nih.gov These screenings revealed that compounds based on the indole-2-carboxamide core possessed activity against the parasite. Subsequent medicinal chemistry campaigns focused on optimizing these initial hits to improve their potency, metabolic stability, and solubility. nih.gov

One of the strategies employed to enhance the properties of the lead compounds was the introduction of substituents at the nitrogen atom of the carboxamide group (N-substitution). nih.gov This approach aimed to modulate the physicochemical properties of the molecules, such as solubility. nih.gov While specific data on the N-allyl substituted derivative was not detailed in the primary research, the general strategy of N-substitution was explored. For instance, the introduction of an N,N-dimethylethylamine or an N-methylene nitrile was investigated to improve solubility, although these modifications led to metabolically unstable compounds. nih.gov

Despite showing some antiparasitic activity in both acute and chronic mouse models of Chagas disease, the optimization of this indole-2-carboxamide series was ultimately halted. nih.govnih.gov The decision was based on unfavorable drug metabolism and pharmacokinetic (DMPK) properties, as well as a deprioritized mechanism of action, which was identified as CYP51 inhibition. nih.govnih.gov

Interactive Table: Representative Analogues from the Indole-2-carboxamide Series and their Properties. nih.gov

| Compound ID | N-Substitution | pEC50 (T. cruzi) | Kinetic Solubility (μg/mL) | Mouse Liver Microsomal Clint (μL/min/mg) |

| 1 | -H | 5.6 | 8 | 34 |

| 73 | -Me | - | 16 | - |

| 77 | -Et | 5.6 | 158 | 94 |

Activity Against Trypanosoma brucei and Blood-Brain Barrier Penetration Research

Human African trypanosomiasis (HAT), or sleeping sickness, is caused by the parasite Trypanosoma brucei. nih.gov The disease progresses in two stages, with the second stage involving the invasion of the central nervous system (CNS) after crossing the blood-brain barrier (BBB). nih.gov This necessitates treatments that can effectively penetrate the BBB to eliminate the parasites from the brain. nih.gov

Research into compounds effective against second-stage HAT has led to the investigation of indoline-2-carboxamide derivatives, a closely related scaffold to indole-2-carboxamides. nih.govnih.gov A focused screening of a protease library identified a series of novel indoline-2-carboxamides as inhibitors of T. brucei. nih.gov

These compounds demonstrated potent antiproliferative activity against the parasite. nih.gov Importantly, the series exhibited excellent pharmacokinetic properties and the ability to penetrate the brain. nih.gov One of the key objectives for a successful stage 2 HAT drug is the ability to cross the blood-brain barrier. nih.gov The indoline-2-carboxamide series showed promise in this regard, with some compounds achieving cures in a stage 1 mouse model and partial cures in a stage 2 model of the disease. nih.gov

The research highlighted the importance of physicochemical properties such as low molecular weight, optimal lipophilicity (clogP), and low polar surface area (PSA) for CNS penetration. nih.gov The initial hit from the screening possessed properties consistent with the potential for BBB penetration. nih.gov However, further development of this particular series was impeded by a lack of tolerability at the doses required for a full cure in the stage 2 model. nih.gov

While specific research on "N-allyl 1H-indole-2-carboxamide" for T. brucei and its BBB penetration is not explicitly detailed, the work on the closely related indoline-2-carboxamides underscores the potential of this general structural class for developing brain-penetrant antitrypanosomal agents. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for Indole 2 Carboxamides

Development of Novel Synthetic Methodologies for Diversely Substituted Indole-2-carboxamides

The synthesis of N-substituted indole-2-carboxamides is a key area of research, as the nature of the substituent on the nitrogen atom can significantly influence the compound's biological activity. nih.gov Traditional methods for synthesizing these compounds often involve the coupling of indole-2-carboxylic acid with a corresponding amine. tandfonline.comnih.gov

Recent advancements have focused on creating more diverse and complex substitutions. For instance, researchers have developed one-pot, three-component procedures for the synthesis of 2,3-substituted indoles, which could be adapted for the synthesis of N-allyl-1H-indole-2-carboxamide derivatives. organic-chemistry.org These methods often utilize palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds, allowing for a high degree of molecular diversity. organic-chemistry.org

Another innovative approach involves the Ugi four-component reaction, which allows for the rapid assembly of complex molecules from simple starting materials. rsc.org This has been successfully applied to the synthesis of multi-substituted indole-2-carboxamide derivatives in a highly efficient and sustainable manner. rsc.org Such methodologies could be instrumental in creating libraries of N-allyl-1H-indole-2-carboxamide analogs for biological screening.

A general synthetic scheme for N-substituted indole-2-carboxamides is depicted below:

| Step | Reaction | Reagents and Conditions |

| 1 | Fischer Indole (B1671886) Synthesis | Arylhydrazine, Ethyl pyruvate, p-toluenesulfonic acid |

| 2 | Saponification | Sodium hydroxide (B78521) |

| 3 | Amide Coupling | Indole-2-carboxylic acid, Amine, Coupling agents (e.g., BOP, DIPEA) |

This is a generalized representation of a common synthetic route. nih.govnih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

In the context of indole-2-carboxamides, AI and ML can be used to:

Predict Biological Activity: By analyzing the structure-activity relationships of existing indole-2-carboxamides, machine learning models can predict the potential therapeutic effects of novel compounds like N-allyl-1H-indole-2-carboxamide. nih.gov

Optimize Lead Compounds: AI algorithms can suggest modifications to the N-allyl-1H-indole-2-carboxamide structure to enhance its potency, selectivity, and pharmacokinetic profile.

De Novo Drug Design: Generative AI models can design entirely new indole-2-carboxamide derivatives with desired biological activities. mdpi.com

The integration of computational and experimental approaches is crucial. For example, molecular docking studies, a form of computer-aided design, have been used to predict how indole-2-carboxamide derivatives bind to biological targets like protein kinases. nih.gov This information can then guide the synthesis of more effective compounds.

Exploration of Further Polycyclic Indole Structures Derived from the Indole-2-carboxamide Scaffold

The indole-2-carboxamide scaffold is not only a pharmacophore in its own right but also a versatile synthetic intermediate for the construction of more complex, polycyclic indole structures. rsc.orgresearchgate.net These fused ring systems are found in many biologically active natural products and have significant therapeutic potential. rsc.org

The N-allyl group in N-allyl-1H-indole-2-carboxamide offers a reactive handle for intramolecular cyclization reactions. For example, through transition-metal catalysis or radical-mediated processes, the allyl group could be induced to react with the indole ring or the carboxamide moiety to form novel tricyclic or tetracyclic structures. These reactions can lead to the formation of fused indole ring systems that are otherwise difficult to access. rsc.org

The development of such polycyclic architectures from the N-allyl-1H-indole-2-carboxamide scaffold could lead to the discovery of compounds with novel mechanisms of action and improved therapeutic properties.

Sustainable and Efficient Synthetic Routes for Complex Indole-2-carboxamide Architectures

The pharmaceutical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. rsc.org This is particularly relevant for the synthesis of complex molecules like N-allyl-1H-indole-2-carboxamide and its derivatives.

Key areas of research in sustainable synthesis include:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the starting materials into the final product, thus minimizing waste. The aforementioned Ugi reaction is a prime example of an atom-economical process. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695).

Catalysis: Employing catalysts to enable reactions to proceed under milder conditions with higher efficiency and selectivity. This reduces energy consumption and the need for stoichiometric reagents. organic-chemistry.org

Q & A

Q. What are the optimized synthetic routes for N-allyl 1H-indole-2-carboxamide derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling or amidation reactions. For example:

- Palladium-catalyzed aminoalkynylation : A mixture of indole-2-carboxylic acid derivatives (e.g., 1-allyl-1H-indole-2-carboxylic acid) reacts with p-toluenesulfonamide in EtOH under reflux, followed by purification via column chromatography (SiO₂, DCM/EtOAc 90:10) to achieve >90% yield .

- Amide coupling : Ethyl indole-2-carboxylate intermediates are treated with allylamine derivatives in the presence of sodium ethoxide and DMF, yielding carboxamides after acid hydrolysis and extraction .

Q. Key Variables :

- Catalyst choice : Pd(OAc)₂ improves regioselectivity in allylation.

- Solvent : EtOH or DMF enhances solubility of indole intermediates.

- Temperature : Reflux conditions (80–100°C) minimize side reactions.

Q. Table 1: Comparative Synthesis Data

| Derivative | Reagents | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| 1l | Ptoluenesulfonamide | Pd(OAc)₂ | 95 | >98% | |

| 28 | 2-(4-azidophenyl)ethanamine | HATU | 50 | 95% |

Q. What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., allyl protons at δ 4.47 ppm) and carbonyl carbons (δ ~161 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ m/z 424.1898 for C₂₃H₂₆ClN₅O) .

- Elemental Analysis : Confirms C, H, N composition (e.g., C 65.07%, N 16.40% for compound 28) .

Q. Best Practices :

- Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference.

- Combine HRMS with HPLC for purity assessment (>95% for biological assays).

Q. How are initial biological activities of N-allyl indole-2-carboxamides screened?

Methodological Answer:

- In vitro assays :

- Lipid-lowering activity : Hyperlipidemic rat models treated with derivatives (e.g., 10 mg/kg/day) show 30–40% reduction in triglycerides .

- CB1 receptor modulation : Radioligand binding assays (IC₅₀ values <1 μM for potent analogs) .

- Target engagement : Photoactivatable azide derivatives (e.g., compound 28) enable UV-crosslinking for target identification via Western blot .

Q. How do structural modifications (e.g., allyl vs. azide groups) affect SAR in cannabinoid receptor modulation?

Methodological Answer:

- Allyl groups : Enhance hydrophobic interactions with CB1 receptor pockets (ΔG = -9.2 kcal/mol in docking studies) .

- Azide substituents : Improve photostability and enable target identification but reduce binding affinity (IC₅₀ increases from 0.8 μM to >5 μM) .

Q. Contradictions :

Q. How can computational modeling guide the design of N-allyl indole-2-carboxamides with enhanced activity?

Methodological Answer:

- QSAR Models : Key descriptors include maxdO (charge on carbonyl oxygen) and RDF55v (radial distribution function), which inversely correlate with CB1 binding (r² = 0.89) .

- Docking Simulations : AutoDock Vina predicts binding poses in CB1’s allosteric site (PDB: 5TGZ), highlighting hydrogen bonds with Tyr294 and hydrophobic contacts with Leu193 .

Q. Table 3: Computational Parameters

| Descriptor | Role in Activity | Impact on IC₅₀ |

|---|---|---|

| maxdO | Charge distribution | Inverse |

| RDF55v | Molecular geometry | Inverse |

| logP | Lipophilicity | Direct |

Q. What challenges arise in regioselective functionalization of the indole ring?

Methodological Answer:

- Electrophilic substitution : Allylation at C1 competes with C3 due to indole’s electron-rich π-system. Use bulky bases (e.g., NaHMDS) to favor C1 .

- Pd-catalyzed cross-coupling : Buchwald-Hartwig conditions (XPhos/Pd₂(dba)₃) achieve >90% C2 selectivity .

Q. Mitigation Strategies :

Q. How are photoactivatable N-allyl indole-2-carboxamides used in target identification?

Methodological Answer:

- Azide incorporation : Derivatives like 36c are irradiated (365 nm) to generate nitrene intermediates, which crosslink with proximal proteins .

- Pull-down assays : Biotinylated probes capture crosslinked targets for LC-MS/MS identification (e.g., identifying HSP90 as a binding partner) .

Q. Workflow :

Synthesize azide-bearing carboxamide (e.g., compound 28).

UV-irradiate (10 min, 4°C) in cell lysates.

Enrich targets via streptavidin beads and analyze by MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.